N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Description
N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a thiazole-based compound featuring a 2-methoxyphenyl carbamoylmethyl substituent at the 4-position of the thiazole ring and a pivalamide (2,2-dimethylpropanamide) group at the 2-position. This structure combines aromatic, carboxamide, and thiazole moieties, which are common in bioactive molecules and dyes.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)15(22)20-16-18-11(10-24-16)9-14(21)19-12-7-5-6-8-13(12)23-4/h5-8,10H,9H2,1-4H3,(H,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBYASIMSUFCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a methoxyphenyl group, and a dimethylpropanamide moiety. Its molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of the HSD17B13 enzyme, which is associated with liver diseases such as nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma .
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that influence cell proliferation and apoptosis. This modulation can lead to therapeutic effects in cancer treatment by sensitizing tumor cells to pro-apoptotic stimuli .
Therapeutic Applications
Research indicates that this compound has potential applications in:
- Cancer Treatment : Studies have shown that compounds similar to this compound can enhance the efficacy of chemotherapeutic agents by reducing the necessary doses while increasing sensitivity to apoptosis .
- Anti-inflammatory Effects : The compound's ability to regulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
- Inhibition of Tumor Growth : A study demonstrated that compounds structurally related to this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Liver Disease Models : Research involving animal models indicated that the inhibition of HSD17B13 by this compound could potentially slow the progression of liver diseases by reducing hepatic inflammation and fibrosis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in:
- Substituents on the aryl group (e.g., methoxy, fluoro, methyl).
- Amide functional groups on the thiazole ring (e.g., cyclopropanecarboxamide vs. pivalamide).
These variations influence molecular properties such as polarity, steric bulk, and electronic effects, which are critical for biological activity or material applications.
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Features of Analogs
Key Observations:
Steric bulk varies; the 2-methoxy-4-methylphenyl group () introduces greater steric hindrance than 2-methoxyphenyl.
Cyclopropanecarboxamide () offers conformational rigidity, which may influence binding to biological targets.
Preparation Methods
Hantzsch Thiazole Synthesis
A modified Hantzsch protocol involves reacting 2-bromo-2,2-dimethylpropanamide (derived from pivalic acid) with a thiourea intermediate. For example, N-(2-methoxyphenyl)thiourea may react with α-bromoacetophenone derivatives under reflux in ethanol to yield the 2-aminothiazole core. Typical conditions include:
Cyclocondensation Strategies
Alternative methods utilize 1,3-dipolar cycloaddition between nitriles and thioamides. Patents describe using 2-cyano-2,2-dimethylpropanamide with sulfur-containing reagents like Lawesson's reagent in toluene at 110°C. This approach achieves 68% yield with reduced byproduct formation compared to classical methods.
Introduction of the 2,2-Dimethylpropanamide Group
The 2-position substituent is introduced via nucleophilic acyl substitution . Key steps include:
Pivaloyl Chloride Coupling
Reaction of the thiazole amine with pivaloyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as base:
Optimized conditions (0°C to room temperature, 4 hr) provide 85% conversion. Excess acyl chloride (1.5 eq) minimizes residual starting material.
Synthesis of the [(2-Methoxyphenyl)carbamoyl]methyl Substituent
The 4-position side chain requires sequential alkylation and carbamoylation :
Chloroacetylation of Thiazole
First, the thiazole's 4-position undergoes Friedel-Crafts alkylation with chloroacetyl chloride in the presence of AlCl₃:
Carbamoylation with 2-Methoxyaniline
The chloroacetyl intermediate reacts with 2-methoxyaniline under Schotten-Baumann conditions:
Critical parameters:
-
Molar ratio : 1:1.2 (aniline:chloroacetyl) to drive reaction completion
-
Temperature : 0–5°C prevents hydrolysis of the acid chloride
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Yield : 78% after recrystallization from ethyl acetate/hexane
Coupling Reactions and Final Assembly
Multi-step coupling strategies are essential for constructing the complete molecule:
Sequential Functionalization
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Thiazole ring formation (Section 1)
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2-Position acylation (Section 2)
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4-Position side chain installation (Section 3)
One-Pot Approaches
Recent patents describe tandem reactions combining steps 1 and 2 using polymer-supported reagents:
| Component | Role | Loading |
|---|---|---|
| PS-Trisamine | Scavenger | 2.0 mmol/g |
| Polymer-bound EDC | Coupling agent | 1.5 mmol/g |
This method reduces purification steps and improves overall yield to 64%.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies in patents reveal solvent impacts:
Acetonitrile (AcCN) emerges as optimal due to improved reagent solubility and reduced side reactions.
Catalytic Systems
Palladium-mediated cross-coupling enhances regioselectivity for the 4-position substitution:
This system achieves 89% selectivity for the desired isomer at 100°C.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
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δ 7.45 (d, J=8.4 Hz, 1H, Ar-H)
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δ 6.92–6.88 (m, 3H, Ar-H)
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δ 4.32 (s, 2H, CH₂CONH)
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δ 3.85 (s, 3H, OCH₃)
HRMS (ESI+):
Q & A
Basic: What are the key synthetic pathways and optimization strategies for synthesizing N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core. A common approach includes:
- Step 1 : Condensation of a substituted thiourea derivative with α-bromo ketones to form the thiazole ring.
- Step 2 : Introduction of the carbamoylmethyl group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride).
- Step 3 : Amidation with 2,2-dimethylpropanoyl chloride under basic conditions (e.g., NaOH or pyridine).
Optimization strategies include solvent selection (ethanol or DMF for polar intermediates), temperature control (0–80°C), and catalysts like HCl or K₂CO₃ to improve yields . Purity is monitored via HPLC or TLC, with final characterization using NMR and mass spectrometry .
Basic: How can spectroscopic and crystallographic methods resolve the compound’s structural ambiguities?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiazole ring, methoxyphenyl group, and amide linkages. For example, the thiazole C-2 proton appears as a singlet near δ 7.5 ppm, while the methoxy group resonates at δ 3.8 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Challenges include resolving disorder in the carbamoylmethyl side chain and ensuring data quality with high-resolution (<1.0 Å) datasets .
Advanced: How do researchers address contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values in antimicrobial assays) often arise from:
- Variability in assay conditions : Differences in bacterial strains, solvent (DMSO vs. aqueous buffers), or incubation times.
- Structural analogs : Minor substituent changes (e.g., methyl vs. methoxy groups) can drastically alter activity. For example, replacing the 2-methoxyphenyl group with a 4-methylphenyl group reduces antimicrobial potency by ~40% .
To resolve contradictions, standardized protocols (e.g., CLSI guidelines) and comparative studies with structurally defined analogs are recommended .
Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?
SAR studies require systematic modifications:
- Core modifications : Replace the thiazole ring with oxazole or pyrazole to assess ring-specific effects.
- Substituent variations : Alter the methoxyphenyl group’s position (e.g., 2- vs. 4-methoxy) or introduce electron-withdrawing groups (e.g., nitro).
- Bioactivity assays : Use dose-response curves (0.1–100 µM) in enzyme inhibition or cell viability assays. For example, analogs with bulkier substituents (e.g., cyclopropane) show enhanced binding to kinase targets .
Data analysis employs multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
Advanced: How can researchers optimize reaction yields for large-scale synthesis without compromising purity?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve efficiency.
- Flow chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis of the amide group) by controlling residence time and temperature .
- Workup protocols : Liquid-liquid extraction with ethyl acetate/water and recrystallization (e.g., using hexane/ethanol) enhance purity. Yields >70% are achievable with these methods .
Methodological: What strategies validate the compound’s mechanism of action in anticancer studies?
- In vitro assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines (e.g., MCF-7, HeLa).
- Target identification : Use pull-down assays with biotinylated derivatives or molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like tubulin or topoisomerase II .
- In vivo models : Xenograft studies in mice, with dosing regimens adjusted for bioavailability (e.g., 10–50 mg/kg, oral or IP) .
Methodological: How are computational methods integrated into the compound’s drug discovery pipeline?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic feasibility.
- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., EGFR kinase) over 100-ns trajectories.
- ADMET profiling : Tools like SwissADME predict pharmacokinetics (e.g., CYP450 metabolism, blood-brain barrier permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
